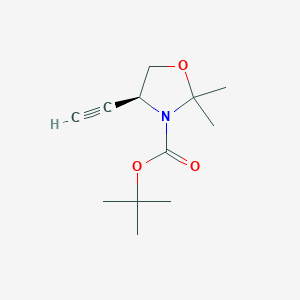
Isoquinoline-4-boronic acid
Vue d'ensemble
Description
Isoquinoline-4-boronic acid is a heterocyclic organic compound with the chemical formula C9H7BO2. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a building block for other compounds. It has a wide range of applications in the pharmaceutical and biotechnology industries, and is a key component in the development of new drugs and therapies.
Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including Isoquinoline-4-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking.
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Separation Technologies
Boronic acids are also used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid.
Development of Therapeutics
Boronic acids, including Isoquinoline-4-boronic acid, are used in the development of therapeutics . For example, they have been used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases .
Preparation of Tetrabutylammonium Trifluoroborates
Isoquinoline-4-boronic acid has been used in the preparation of tetrabutylammonium trifluoroborates . This is a type of chemical compound that has various applications in scientific research.
Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
Isoquinoline-4-boronic acid has been used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These derivatives are used as aldosterone synthase inhibitors, which have potential therapeutic applications.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This involves the use of boronic acids in the design of insulin delivery systems that can release insulin in a controlled manner.
Mécanisme D'action
Target of Action
Isoquinoline-4-boronic acid is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . CYP11B1 is an enzyme involved in the final step of cortisol synthesis in the adrenal cortex .
Mode of Action
It’s known to be used in the synthesis ofheteroaryl substituted tetrahydropyrroloijquinolinone derivatives , which act as aldosterone synthase inhibitors . These inhibitors block the action of aldosterone synthase, an enzyme that plays a crucial role in the biosynthesis of the hormone aldosterone .
Biochemical Pathways
Isoquinoline-4-boronic acid is involved in the preparation of tetrabutylammonium trifluoroborates . This compound is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .
Pharmacokinetics
Boronic acids, in general, are known for their good bioavailability and low toxicity, making them suitable for use in drug design .
Result of Action
The primary result of the action of Isoquinoline-4-boronic acid is the synthesis of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases .
Action Environment
The action of Isoquinoline-4-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .
Propriétés
IUPAC Name |
isoquinolin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOUTKTCGPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396057 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192182-56-2 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


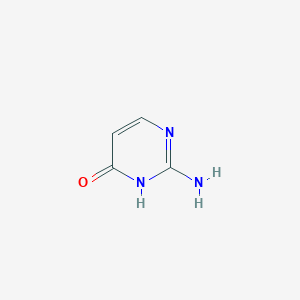
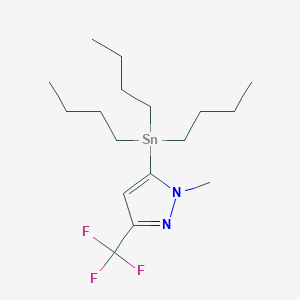
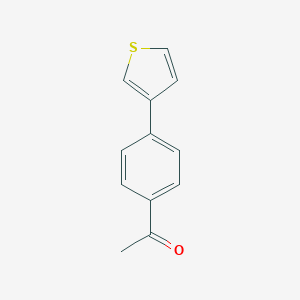
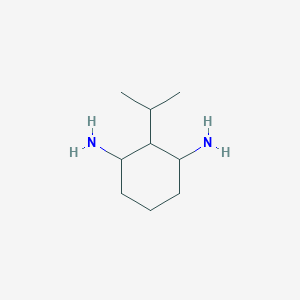

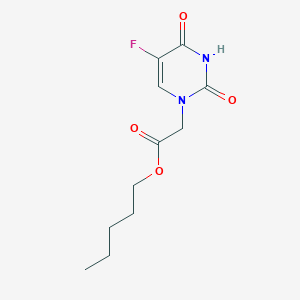

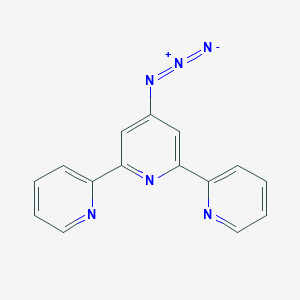
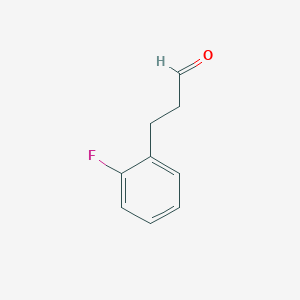

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
